Ethyl 5-Ethyl-6-hydroxypyrimidine-4-carboxylate

Description

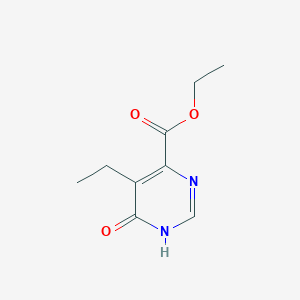

Ethyl 5-Ethyl-6-hydroxypyrimidine-4-carboxylate is a pyrimidine derivative characterized by a hydroxyl group at position 6, an ethyl substituent at position 5, and an ester functional group at position 2. Pyrimidine derivatives are critical in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. These analogs often serve as intermediates in synthesizing bioactive molecules, including antiviral and antifungal agents .

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

ethyl 5-ethyl-6-oxo-1H-pyrimidine-4-carboxylate |

InChI |

InChI=1S/C9H12N2O3/c1-3-6-7(9(13)14-4-2)10-5-11-8(6)12/h5H,3-4H2,1-2H3,(H,10,11,12) |

InChI Key |

YJAWAYQXMXPZFY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=CNC1=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Ethyl-6-hydroxypyrimidine-4-carboxylate typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as concentrated hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Ethyl-6-hydroxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The ethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ethyl 5-ethyl-6-oxo-pyrimidine-4-carboxylate, while reduction may produce ethyl 5-ethyl-6-aminopyrimidine-4-carboxylate.

Scientific Research Applications

Ethyl 5-Ethyl-6-hydroxypyrimidine-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.

Medicine: Investigated for its antiviral, anticancer, antioxidant, and antimicrobial activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-Ethyl-6-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Comparison

The substituent pattern on the pyrimidine ring significantly influences molecular properties. Below is a comparative analysis of Ethyl 5-Ethyl-6-hydroxypyrimidine-4-carboxylate and structurally related compounds:

Key Observations :

- Hydroxyl vs. Thioxo Groups : The 6-hydroxyl group in the target compound may improve aqueous solubility compared to thioxo analogs (e.g., ), which are more lipophilic.

- Substituent Position : Ethyl groups at position 5 (target compound) vs. methyl groups (e.g., ) may alter steric hindrance, affecting binding affinity in biological systems.

- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., 4-hydroxyphenyl in ) introduce π-π stacking capabilities, absent in the target compound’s aliphatic ethyl group.

Physicochemical Properties

Data from analogs suggest trends in solubility, melting points, and stability:

Inferences for Target Compound :

- The 6-hydroxyl group likely increases polarity, enhancing solubility in polar solvents like ethanol or DMSO compared to thioxo derivatives .

Biological Activity

Ethyl 5-ethyl-6-hydroxypyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Overview of this compound

This compound is a pyrimidine derivative that has garnered attention for its potential roles in pharmaceutical development, particularly in the treatment of various diseases, including cancer and inflammatory conditions. Its unique structure allows for modifications that can enhance its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of pyrimidines, including this compound, exhibit notable anticancer properties. A study focused on the synthesis of various substituted pyrimidines revealed that certain derivatives showed significant cytotoxicity against human leukemia cell lines (K562 and CEM) with IC50 values as low as 14.0 μM . The presence of electron-donating groups on the phenyl ring was found to enhance the anticancer activity, indicating a strong SAR relationship.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Structure | IC50 (μM) | Cell Line |

|---|---|---|---|

| 2e | R = tert-butyl | 14.0 | K562 |

| 3f | R = meta-dichloro | 15.0 | CEM |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated. Its potential as an enzyme inhibitor makes it a candidate for further exploration in inflammatory disease models .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which is crucial for its anticancer and anti-inflammatory activities.

- Cell Cycle Modulation : Flow cytometry analysis indicated that certain derivatives could induce apoptosis in cancer cells by affecting cell cycle progression .

- Targeted Drug Design : The ability to modify the chemical structure allows for the design of targeted therapies with reduced side effects compared to traditional chemotherapeutics.

Case Studies and Research Findings

A notable study highlighted the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, which exhibited promising anticancer activities . The research emphasized the importance of substituent position and type on the phenyl ring in determining biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.